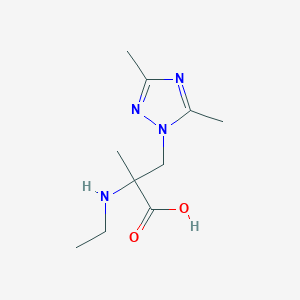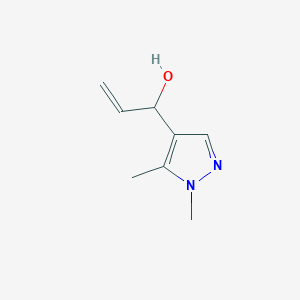
rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a hydroxymethyl group and a trifluoromethyl group. The “rac-” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl or trifluoromethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halides or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol or alkane derivative.
Aplicaciones Científicas De Investigación
rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or metabolic pathways.
Industry: It can be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3R)-3-(hydroxymethyl)-3-(methyl)cyclopentan-1-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.
(1R,3R)-3-(hydroxymethyl)-3-(chloromethyl)cyclopentan-1-ol: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H11F3O2 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
(1S,3S)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)6(4-11)2-1-5(12)3-6/h5,11-12H,1-4H2/t5-,6-/m0/s1 |
Clave InChI |
PVPSGCWTHLMOFO-WDSKDSINSA-N |
SMILES isomérico |
C1C[C@](C[C@H]1O)(CO)C(F)(F)F |
SMILES canónico |
C1CC(CC1O)(CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







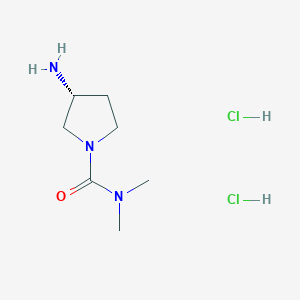
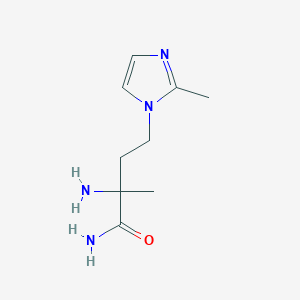
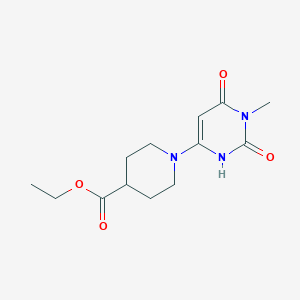
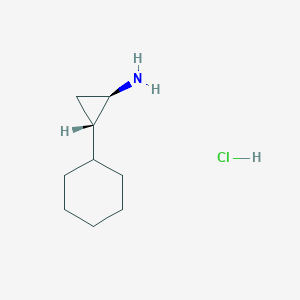

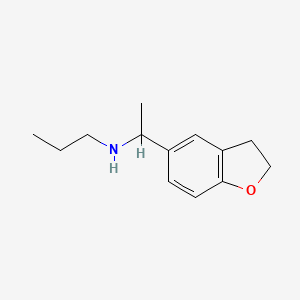
![3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13626737.png)
